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Compound of Interest

Compound Name: Bis-propargyl-PEG1

Cat. No.: B606190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Bis-propargyl-PEG1, a

homobifunctional linker critical to advancements in bioconjugation, materials science, and

targeted protein degradation. We will delve into its core structure, physicochemical properties,

and detailed experimental protocols for its synthesis and application, with a focus on its role in

Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Properties
Bis-propargyl-PEG1, systematically known as 1-(2-(prop-2-yn-1-yloxy)ethoxy)prop-2-yne, is a

small molecule featuring a single polyethylene glycol (PEG) unit flanked by two terminal

propargyl groups. This structure provides a flexible, hydrophilic spacer with reactive alkyne

ends, making it an ideal tool for crosslinking molecules through copper-catalyzed azide-alkyne

cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

Chemical Structure
The fundamental structure of Bis-propargyl-PEG1 consists of a central diethylene glycol core,

providing solubility and appropriate spacing, with propargyl ethers at both termini.
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Chemical Structure of Bis-propargyl-PEG1

HC≡C-CH₂-O- CH₂-CH₂-O- CH₂-C≡CH
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Caption: Chemical structure of Bis-propargyl-PEG1.

Physicochemical and Quantitative Data
The properties of Bis-propargyl-PEG1 are summarized in the table below. This data is

essential for designing experimental conditions, calculating molar equivalents, and ensuring

proper storage and handling.

Property Value Reference

IUPAC Name
1-(2-(prop-2-yn-1-

yloxy)ethoxy)prop-2-yne
N/A

Synonyms Bis-propargyl-PEG1 [1][2]

CAS Number 40842-04-4 [1]

Molecular Formula C₈H₁₀O₂ N/A

Molecular Weight 138.16 g/mol N/A

Appearance Liquid or solid N/A

Purity Typically ≥95% N/A

Solubility
Soluble in DMSO (≥100

mg/mL), DMF, DCM.
[1]

Storage (Neat) 4°C, stored under nitrogen N/A

Storage (In Solvent)
-20°C for 1 month; -80°C for 6

months (under nitrogen)
[1]
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Experimental Protocols
This section details the methodologies for the synthesis of Bis-propargyl-PEG1 and its

application in a typical bioconjugation reaction.

Synthesis of Bis-propargyl-PEG1
This protocol describes a general method for the synthesis of bis-propargyl ethers from the

corresponding diol, adapted from a similar synthesis.

Materials:

Diethylene glycol

Propargyl bromide (80% in toluene)

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

Anhydrous Ethanol or Dimethylformamide (DMF)

Ethyl acetate

Deionized water

Magnetic stirrer and heating mantle

Round bottom flask

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve

diethylene glycol (1 equivalent) in anhydrous ethanol or DMF.

Add potassium carbonate (3 equivalents) or sodium hydride (2.2 equivalents) portion-wise to

the solution while stirring. If using NaH, allow the mixture to stir for 30 minutes at room
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temperature to form the dialkoxide.

Cool the mixture in an ice bath and add propargyl bromide (2.5-3 equivalents) dropwise.

After the addition is complete, remove the ice bath and heat the reaction mixture (e.g., to 60-

80°C) for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and add deionized

water to quench the reaction.

Extract the aqueous layer with ethyl acetate (3x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purify the crude product by column chromatography on silica gel to obtain pure Bis-
propargyl-PEG1.

Application: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol provides a general procedure for a bioconjugation reaction using Bis-propargyl-
PEG1 to crosslink two azide-containing molecules (Molecule A-Azide and Molecule B-Azide).

Materials:

Bis-propargyl-PEG1

Molecule A-Azide and Molecule B-Azide

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
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Phosphate-buffered saline (PBS) or another suitable aqueous buffer

Dimethyl sulfoxide (DMSO) for stock solutions

Microcentrifuge tubes

Procedure:

Prepare Stock Solutions:

Dissolve Bis-propargyl-PEG1 in DMSO to a concentration of 10 mM.

Dissolve Molecule A-Azide and Molecule B-Azide in a suitable buffer or DMSO to a

concentration of 10 mM.

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare this

solution fresh).

Prepare a 50 mM stock solution of THPTA ligand in deionized water.

Reaction Setup:

In a microcentrifuge tube, add Molecule A-Azide (1 equivalent) and Molecule B-Azide (1

equivalent) to the reaction buffer.

Add Bis-propargyl-PEG1 (0.5 equivalents for a 1:2:1 molar ratio of A:linker:B).

In a separate tube, premix the CuSO₄ solution (0.1 equivalents) and the THPTA ligand

solution (0.5 equivalents). Let it stand for 2-3 minutes.

Add the CuSO₄/THPTA complex to the main reaction tube.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2

equivalents).

Reaction and Purification:
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Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4

hours. The reaction can be monitored by LC-MS or HPLC.

Once the reaction is complete, the resulting conjugate can be purified using methods

appropriate for the conjugated molecules, such as size-exclusion chromatography (SEC),

reversed-phase HPLC, or affinity chromatography.

Signaling Pathways and Experimental Workflows
Bis-propargyl-PEG1 is a foundational component in the construction of PROTACs. A PROTAC

is a heterobifunctional molecule that induces the degradation of a target Protein of Interest

(POI) by bringing it into proximity with an E3 ubiquitin ligase.

The PROTAC Mechanism
The workflow below illustrates the catalytic mechanism of a PROTAC molecule. The linker,

often synthesized using components like Bis-propargyl-PEG1, is crucial for orienting the POI

and E3 ligase to form a stable ternary complex, which is a prerequisite for ubiquitination and

subsequent degradation.
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Caption: The catalytic cycle of a PROTAC for targeted protein degradation.

PROTAC Synthesis Workflow
The synthesis of a PROTAC is a multi-step process. When using a homobifunctional linker like

Bis-propargyl-PEG1, a sequential click chemistry approach is employed.
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Sequential PROTAC Synthesis Workflow
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Caption: Workflow for PROTAC synthesis using a homobifunctional alkyne linker.

This guide provides the fundamental knowledge required for the effective use of Bis-
propargyl-PEG1 in research and development. Its simple structure, combined with the

efficiency of click chemistry, ensures its continued relevance in the creation of complex

molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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